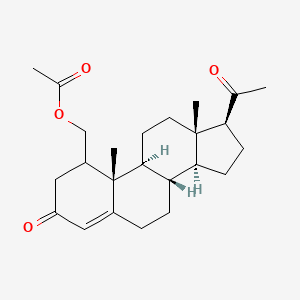
6alpha-Methyl-17alpha-acetoxyprogesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl-17alpha-acetoxyprogesterone involves multiple steps. One common method includes the acetylation of 17alpha-hydroxyprogesterone with acetic anhydride in the presence of a base . Another method involves the use of 17alpha-acetoxy-6-methylenepregn-4-ene-3,20-dione as an intermediate .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Methyl-17alpha-acetoxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Commonly involves the replacement of functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
6alpha-Methyl-17alpha-acetoxyprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Widely used in hormone replacement therapy, contraceptives, and the treatment of endometriosis.
Industry: Utilized in the production of various pharmaceutical formulations.
Mechanism of Action
6alpha-Methyl-17alpha-acetoxyprogesterone exerts its effects by transforming a proliferative endometrium into a secretory endometrium. When administered with conjugated estrogens, it reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma . The compound binds to progesterone receptors, influencing gene expression and cellular activity .
Comparison with Similar Compounds
Progesterone: The natural hormone with lower potency compared to 6alpha-Methyl-17alpha-acetoxyprogesterone.
Norethindrone: Another synthetic progestin used in contraceptives.
Levonorgestrel: A synthetic progestin with applications in emergency contraception.
Uniqueness: this compound stands out due to its high progestational activity and versatility in medical applications. Its ability to be administered both orally and subcutaneously adds to its uniqueness .
Properties
Molecular Formula |
C24H34O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-1-yl]methyl acetate |
InChI |
InChI=1S/C24H34O4/c1-14(25)20-7-8-21-19-6-5-16-11-18(27)12-17(13-28-15(2)26)24(16,4)22(19)9-10-23(20,21)3/h11,17,19-22H,5-10,12-13H2,1-4H3/t17?,19-,20+,21-,22-,23+,24+/m0/s1 |
InChI Key |
DHLPPJXZMGAVDG-XGNCTREUSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC([C@]34C)COC(=O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC(C34C)COC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















